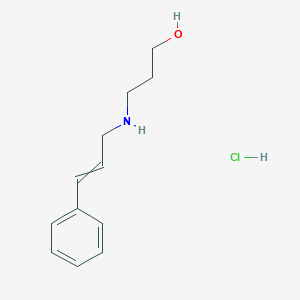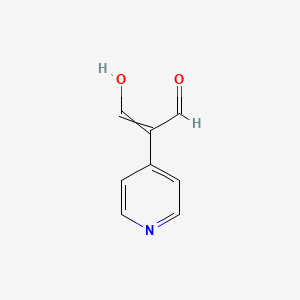![molecular formula C24H22N2O5 B15148807 4-{[(2-{[(3,4-Dimethylphenoxy)acetyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B15148807.png)
4-{[(2-{[(3,4-Dimethylphenoxy)acetyl]amino}phenyl)carbonyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3,4-dimethylphenol with an appropriate acylating agent to form the phenoxy intermediate.
Acetamidation: The phenoxy intermediate is then reacted with acetic anhydride or acetyl chloride in the presence of a base to introduce the acetamido group.
Benzamidation: The acetamido intermediate undergoes further reaction with benzoyl chloride or a similar benzoylating agent to form the final benzamido derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4-{2-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-{2-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme-substrate interactions.
Industry: Used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-{2-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid
- 2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid
- 2-(2-(3,4-Dimethylphenoxy)-5-chlorophenyl)acetic acid
Uniqueness
4-{2-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C24H22N2O5 |
|---|---|
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
4-[[2-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C24H22N2O5/c1-15-7-12-19(13-16(15)2)31-14-22(27)26-21-6-4-3-5-20(21)23(28)25-18-10-8-17(9-11-18)24(29)30/h3-13H,14H2,1-2H3,(H,25,28)(H,26,27)(H,29,30) |
InChI-Schlüssel |
XSZCBYIPLXBUDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B15148727.png)


![5-chloro-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B15148763.png)
![4-bromo-2-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15148771.png)
![Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B15148778.png)
![[({Dimethyl[(4-nitrobenzoyloxy)methyl]silyl}oxy)dimethylsilyl]methyl 4-nitrobenzoate](/img/structure/B15148786.png)
![{[(4E)-4-[(4-chlorophenyl)imino]-1-(2-methylphenyl)-1,3-diazaspiro[4.5]dec-2-en-2-yl]sulfanyl}acetic acid](/img/structure/B15148794.png)
![7-Oxabicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B15148799.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B15148823.png)


![1-({[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)naphthalen-2-ol](/img/structure/B15148840.png)
